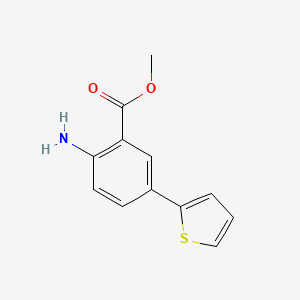

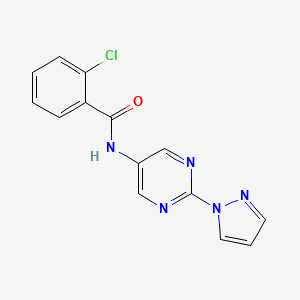

![molecular formula C14H14FN3OS B2842880 N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1334371-03-7](/img/structure/B2842880.png)

N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of thiazoles can be influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Development of Imaging Agents

A study on the synthesis of fluorinated derivatives of WAY 100635, including compounds related to N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide, has highlighted their potential as imaging agents. These compounds were radiolabeled with fluorine-18 and evaluated for their biological properties in rats, comparing them with [11C]carbonyl WAY 100635 for brain clearance and blood radioactivity half-life. Such compounds, particularly [18F]FCWAY and [18F]FBWAY, demonstrated pharmacokinetic properties and specific binding ratios comparable to or better than [carbonyl-11C]4a, suggesting their utility in assessing dynamic changes in serotonin levels and providing better statistics for the static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Discovery of S1P1 and S1P5 Agonists

Research led to the discovery of 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid (AMG 369), a potent dual S1P1/S1P5 agonist with limited activity at S1P3 and no activity at S1P2/S1P4. When dosed orally, AMG 369 showed potential in reducing blood lymphocyte counts and mitigating the severity of experimental autoimmune encephalomyelitis in rats, indicating its therapeutic potential in immune modulation (Cee et al., 2011).

Anticancer and Antimicrobial Activities

Another study described the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with substituted 2-amino pyrimidine moiety, related to the compound of interest. These derivatives demonstrated significant in vitro anticancer activity against various cancer cells and potent antimicrobial activity. The study underlines the influence of substituent groups on the pyrimidine ring on their bioactivity, providing insights into the design of new therapeutic agents (Gokhale et al., 2017).

Synthesis and Biological Activity of Derivatives

The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, involving various substituted fluorobenzoic acids, have been reported. Some of these compounds exhibited cytotoxic effects on breast cancer cell lines, suggesting their potential as cancer therapeutic agents (Kelly et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c15-10-2-1-3-11-12(10)17-14(20-11)18-6-8(7-18)13(19)16-9-4-5-9/h1-3,8-9H,4-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRBPQWGLLOXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)

![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)

![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)

![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)